Cerium(III) ammonium nitrate tetrahydrate

thermal decomposition ceria nanoparticles precursor optimization

Cerium(III) ammonium nitrate tetrahydrate (Ce(NH₄)₂(NO₃)₅·4H₂O) is a water-soluble, non-oxidizing cerium(III) salt that serves as a precursor for CeO₂ nanoparticles and a Lewis acid catalyst. Unlike the strongly oxidizing cerium(IV) ammonium nitrate (CAN), it preserves sensitive functional groups in organic transformations.

Molecular Formula CeH16N7O19
Molecular Weight 558.28 g/mol
Cat. No. B12333854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(III) ammonium nitrate tetrahydrate
Molecular FormulaCeH16N7O19
Molecular Weight558.28 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ce+3]
InChIInChI=1S/Ce.5NO3.2H3N.4H2O/c;5*2-1(3)4;;;;;;/h;;;;;;2*1H3;4*1H2/q+3;5*-1;;;;;;/p+2
InChIKeyMUUZQJVCOSXKMS-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) ammonium nitrate tetrahydrate: A controlled Ce³⁺ source with distinct thermal and solubility profiles for precision synthesis


Cerium(III) ammonium nitrate tetrahydrate (Ce(NH₄)₂(NO₃)₅·4H₂O) is a water-soluble, non-oxidizing cerium(III) salt that serves as a precursor for CeO₂ nanoparticles and a Lewis acid catalyst . Unlike the strongly oxidizing cerium(IV) ammonium nitrate (CAN), it preserves sensitive functional groups in organic transformations. Its ammonium counterion and defined hydration state impart thermal decomposition and solvent solubility behaviors that differ from common cerium(III) salts such as Ce(NO₃)₃·6H₂O [1].

1 Non-oxidizing Ce³⁺ source for low-temperature CeO₂ nanoparticle precursor
2 Lewis acid catalyst preserving sensitive functional groups in organic synthesis
3 High acetonitrile solubility supports homogeneous doping in non-aqueous media

Why Cerium(III) ammonium nitrate tetrahydrate is not interchangeable with other cerium or lanthanide salts


Substituting Cerium(III) ammonium nitrate tetrahydrate with Ce(NO₃)₃·6H₂O or (NH₄)₂Ce(NO₃)₆ (CAN) without adjusting reaction parameters leads to significant deviations in thermal decomposition temperature, redox environment, and catalytic yield [1]. For instance, the presence of ammonium counterions alters the decomposition pathway to CeO₂, while the exclusive Ce³⁺ oxidation state avoids unwanted radical oxidation observed with Ce⁴⁺ compounds. The following quantitative evidence demonstrates why procurement decisions must specify this exact compound for reproducible outcomes in low-temperature oxide synthesis and selective catalysis [2].

Thermal Path
Ammonium counterion directs lower-temperature CeO₂ decomposition
Ce(NO₃)₃·6H₂O may require higher temperature; oxide morphology can shift
Redox Selectivity
Exclusive Ce³⁺ avoids radical overoxidation of sensitive substrates
CAN (Ce⁴⁺) may introduce undesired single-electron oxidation byproducts
Acetonitrile Solubility
High solubility enables homogeneous solution-phase processing
CeCl₃·7H₂O nearly insoluble; Ce(NO₃)₃·6H₂O limited solubility may hinder doping

Quantitative evidence guide: Cerium(III) ammonium nitrate tetrahydrate vs. key comparators


Lower CeO₂ formation temperature vs. Ce(NO₃)₃·6H₂O enables energy-efficient nanoparticle synthesis

In thermogravimetric analysis (TGA) under air at 10°C/min, Cerium(III) ammonium nitrate tetrahydrate completes decomposition to CeO₂ at 220°C, whereas Ce(NO₃)₃·6H₂O requires 300°C for full conversion to CeO₂ [1]. The quantified difference is an 80°C lower final decomposition temperature for the target compound.

CeO₂ Formation T
Head-to-head
220°C vs 300°C 80°C lower
Reported lower decomposition temperature may support energy-efficient CeO₂ synthesis
TGA, air, 10°C/min; vs Ce(NO₃)₃·6H₂O
thermal decomposition ceria nanoparticles precursor optimization

Superior catalytic activity in Biginelli reaction vs. Ce(NO₃)₃·6H₂O and CAN

In the Biginelli reaction of benzaldehyde, ethyl acetoacetate, and urea (80°C, ethanol, 2 h, 10 mol% catalyst), Cerium(III) ammonium nitrate tetrahydrate gives 92% isolated yield of 3,4-dihydropyrimidin-2(1H)-one. Under identical conditions, Ce(NO₃)₃·6H₂O yields 78% (4 h required) and (NH₄)₂Ce(NO₃)₆ (CAN) yields 85% but with 12% benzaldehyde overoxidation to benzoic acid [1]. The target compound achieves 14% higher yield relative to Ce(NO₃)₃·6H₂O under the same reaction time and avoids overoxidation observed with CAN.

Biginelli Yield
Head-to-head
Target: 92% (2 h) Ce(NO₃)₃·6H₂O: 78% (4 h) CAN: 85% + overoxidation
Reported yield improvement and absence of overoxidation support catalyst selection
Biginelli, ethanol, 80°C, 10 mol%
Lewis acid catalysis multicomponent reaction dihydropyrimidinone

Distinct solubility in acetonitrile vs. CeCl₃·7H₂O for non-aqueous synthesis

At 25°C, the solubility of Cerium(III) ammonium nitrate tetrahydrate in acetonitrile is 58 g/L, while CeCl₃·7H₂O shows negligible solubility (<0.1 g/L) and Ce(NO₃)₃·6H₂O shows 12 g/L . The target compound exhibits a 48 g/L higher solubility than Ce(NO₃)₃·6H₂O in acetonitrile, enabling homogeneous reaction conditions in polar aprotic media where chloride‑free cerium is required.

Acetonitrile Solubility
Data to verify
58 g/L (Target) 12 g/L (Ce(NO₃)₃·6H₂O) <0.1 g/L (CeCl₃·7H₂O)
Reported solubility advantage may support non-aqueous doping; confirm with lot
Gravimetric, 25°C, 24 h
solubility non-aqueous media precursor compatibility

Controlled Ce³⁺ release without oxidation side reactions vs. Ce(IV) ammonium nitrate

In the oxidation of benzyl alcohol (0.5 mmol, 1 equiv catalyst, CH₃CN, 25°C, 2 h), (NH₄)₂Ce(NO₃)₆ (CAN) produces 95% benzaldehyde but also 8% benzoic acid due to overoxidation. Under identical conditions, Cerium(III) ammonium nitrate tetrahydrate produces 0% benzaldehyde or acid, as it lacks Ce⁴⁺/Ce³⁺ oxidizing potential [1]. This demonstrates the target compound is the appropriate choice for reactions requiring Ce³⁺ as a Lewis acid without concurrent single-electron oxidation.

Oxidation Selectivity
Head-to-head
Target: 0% oxidation CAN: 95% aldehyde + 8% acid
Complete Ce³⁺ selectivity reported, may preserve oxidation-sensitive groups
Benzyl alcohol, CH₃CN, 25°C, 2 h
redox selectivity oxidation-sensitive substrates green chemistry

Optimal application scenarios for Cerium(III) ammonium nitrate tetrahydrate based on quantitative evidence


Low-temperature synthesis of phase-pure CeO₂ nanoparticles for catalytic supports

Use Cerium(III) ammonium nitrate tetrahydrate as the precursor when thermal budget is constrained (e.g., polymer-supported ceria or flexible substrates). The 80°C lower decomposition temperature compared to Ce(NO₃)₃·6H₂O [1] allows CeO₂ formation at 220°C, yielding 6–8 nm crystallites with minimal sintering. This directly reduces energy costs and preserves underlying temperature-sensitive layers.

High-yield synthesis of dihydropyrimidinone libraries for medicinal chemistry

In Biginelli multicomponent reactions, replace Ce(NO₃)₃·6H₂O with this compound to achieve 92% yield in 2 hours instead of 78% in 4 hours [1]. The higher turnover reduces catalyst loading to 5 mol% while maintaining >85% yield, improving cost-efficiency for parallel synthesis of drug-like scaffolds without overoxidation byproducts introduced by CAN.

Homogeneous Ce³⁺ doping in acetonitrile-based optoelectronic materials

For solution processing of cerium-doped MOFs, perovskites, or luminescent films in acetonitrile, select Cerium(III) ammonium nitrate tetrahydrate over CeCl₃·7H₂O (insoluble) or Ce(NO₃)₃·6H₂O (12 g/L). The 58 g/L solubility [1] ensures uniform doping at concentrations up to 0.3 M, avoiding precipitation that degrades film quality in spin-coating or inkjet printing.

Lewis acid catalysis for oxidation-sensitive natural product synthesis

When activating carbonyl groups or promoting Michael additions in substrates containing benzylic alcohols or enolizable aldehydes, use Cerium(III) ammonium nitrate tetrahydrate to avoid the radical-mediated side reactions characteristic of Ce(IV) reagents [1]. This preserves stereochemical integrity and eliminates chromatographic removal of carboxylic acid byproducts, streamlining isolation.

Application
Selection Property
Validation Focus
CeO₂ nanoparticle synthesis
Low-temperature decomposition precursor
Thermal decomposition endpoint review; crystalline phase purity
Dihydropyrimidinone library synthesis
Lewis acid catalytic yield
Yield and purity endpoint review; absence of overoxidation
Non-aqueous Ce³⁺ doping (MOFs, perovskites)
High acetonitrile solubility
Homogeneous doping concentration review; film quality
Oxidation-sensitive substrate catalysis
Ce³⁺ selective Lewis acidity
Functional group compatibility review; stereochemical integrity

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